molecular formula C17H18N2O2S B2444451 N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide CAS No. 852139-20-9

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2444451
CAS No.: 852139-20-9
M. Wt: 314.4
InChI Key: PNDLYDIYFZLGKE-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system substituted with a benzenesulfonamide group, making it a molecule of interest for various scientific research applications.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing automated systems for methylation and sulfonamide formation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide is unique due to the combination of the indole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13-10-15-11-14(8-9-17(15)19(13)2)12-18-22(20,21)16-6-4-3-5-7-16/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDLYDIYFZLGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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